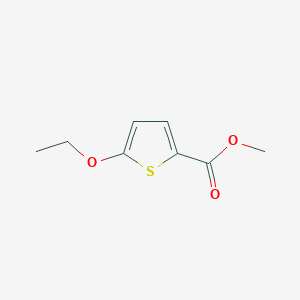

Methyl 5-Ethoxy-2-thiophenecarboxylate

Description

Significance of the Thiophene (B33073) Nucleus in Heterocyclic Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of heterocyclic chemistry. nih.gov Its structural similarity to benzene (B151609) allows it to act as a bioisostere, meaning it can often replace a phenyl ring in biologically active compounds without a loss of activity, while potentially improving properties like metabolic stability and binding affinity. nih.gov This has established the thiophene nucleus as a "privileged scaffold" in medicinal chemistry. nih.gov

Thiophene and its derivatives are integral to the development of a wide array of pharmaceuticals and agrochemicals. nih.gov The sulfur atom in the ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov Consequently, the thiophene moiety is found in numerous FDA-approved drugs and is associated with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. nih.govresearchgate.net The reactivity of the thiophene ring, which readily undergoes electrophilic substitution, further enhances its utility as a versatile building block in organic synthesis. nih.govresearchgate.net

Importance of Carboxylate Ester Functionalities in Organic Synthesis

Carboxylate esters are a fundamental and ubiquitous functional group in organic chemistry. Characterized by a carbonyl group bonded to an alkoxy group (-COOR), esters are found in a vast number of natural products, including fats, oils, and fragrances.

In the context of organic synthesis, the ester group is a key intermediate. Esters are widely used in the production of polymers, most notably polyesters. nih.gov Their reactivity allows for conversion into a variety of other functional groups. For instance, they can be hydrolyzed to form carboxylic acids, reduced to alcohols, or reacted with amines to produce amides. The Fischer esterification, a reaction between a carboxylic acid and an alcohol, is a classic and fundamental method for their preparation. The versatility and stability of the carboxylate ester group make it an indispensable tool for synthetic chemists in academia and industry, from the creation of flavoring agents to the synthesis of complex pharmaceutical molecules. chemimpex.com

Overview of Substituted Thiophenecarboxylates in Scholarly Literature

Substituted thiophenecarboxylates, such as methyl 2-thiophenecarboxylate and its derivatives, are valuable intermediates in synthetic chemistry. chemimpex.com Research literature describes various methods for their synthesis, often involving the esterification of the corresponding thiophenecarboxylic acids. semanticscholar.org For example, 2-thiophenecarboxylic acid and its derivatives can be synthesized through the reaction of thiophenes with a carbon tetrachloride-methanol system in the presence of specific catalysts. semanticscholar.org

Data Tables

Structure

3D Structure

Properties

CAS No. |

1418117-83-5 |

|---|---|

Molecular Formula |

C8H10O3S |

Molecular Weight |

186.23 g/mol |

IUPAC Name |

methyl 5-ethoxythiophene-2-carboxylate |

InChI |

InChI=1S/C8H10O3S/c1-3-11-7-5-4-6(12-7)8(9)10-2/h4-5H,3H2,1-2H3 |

InChI Key |

YPAFCTAYJXFBHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(S1)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 5 Ethoxy 2 Thiophenecarboxylate and Its Analogues

Strategies for Thiophene (B33073) Ring Synthesis and Functionalization

The foundation of synthesizing methyl 5-ethoxy-2-thiophenecarboxylate lies in the effective construction and subsequent functionalization of the thiophene ring.

Construction of the Thiophene Ring System

Several classical and modern methods are employed for the synthesis of the thiophene core.

Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring. rroij.comwikipedia.org

Gewald Aminothiophene Synthesis: This versatile reaction produces 2-aminothiophenes by the condensation of a ketone with an α-cyanoester in the presence of elemental sulfur and a base. The resulting aminothiophene can then be further modified.

Hinsberg Thiophene Synthesis: This approach involves the condensation of a thiodiglycolate with a 1,2-dicarbonyl compound.

Fiesselmann Thiophene Synthesis: This method utilizes β-chloro- or β-hydroxy-α,β-unsaturated aldehydes or ketones, which react with thioglycolic acid esters to form substituted thiophenes.

Industrial Synthesis: On a larger scale, thiophene can be synthesized by the high-temperature reaction of n-butane with sulfur or by passing a mixture of acetylene (B1199291) and hydrogen sulfide (B99878) over alumina (B75360) at elevated temperatures.

| Method | Reactants | Key Reagents | Product Type |

| Paal-Knorr | 1,4-Dicarbonyl compound | Phosphorus pentasulfide, Lawesson's reagent | Substituted thiophene |

| Gewald | Ketone, α-Cyanoester | Elemental sulfur, Base | 2-Aminothiophene |

| Hinsberg | Thiodiglycolate, 1,2-Dicarbonyl compound | Base | Thiophene-dicarboxylate |

| Fiesselmann | β-Chloro- or β-hydroxy-α,β-unsaturated aldehyde/ketone | Thioglycolic acid ester | Substituted thiophene |

| Industrial | n-Butane and Sulfur or Acetylene and Hydrogen Sulfide | High temperature, Alumina catalyst | Thiophene |

Regioselective Functionalization of Thiophene Rings

Once the thiophene ring is formed, the introduction of substituents at specific positions is crucial. The inherent reactivity of the thiophene ring often directs electrophilic substitution to the C2 and C5 positions. slideshare.net However, achieving specific substitution patterns, especially for less reactive positions or in the presence of existing functional groups, requires more sophisticated strategies.

Directed Ortho-Metalation (DoM): This powerful technique utilizes a directing group to guide a metalating agent (typically an organolithium reagent) to a specific adjacent position on the thiophene ring. Subsequent quenching with an electrophile introduces the desired functional group.

Halogen-Dance Reaction: This reaction involves the base-induced migration of a halogen atom to a more thermodynamically stable position on the thiophene ring, often followed by functionalization at the newly vacated position.

Transition Metal-Catalyzed C-H Functionalization: This modern approach allows for the direct activation and functionalization of C-H bonds, offering a more atom-economical and efficient route to substituted thiophenes. acs.orgacs.orgrsc.org Palladium catalysts are frequently employed for this purpose. acs.orgrsc.org For instance, the use of a perfluorotoluimide directing group can facilitate regioselective C-H arylation under aqueous conditions. acs.org

Magnesiation and Zincation: The use of mixed metal-amido bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) allows for the regioselective magnesiation and zincation of thiophenes, which can then be trapped with various electrophiles to introduce functionality. nih.govresearchgate.net

Esterification and Transesterification Approaches to Carboxylate Formation

The formation of the methyl carboxylate group is a key step in the synthesis of the target compound.

Fischer-Speier Esterification: This is a classic method for forming esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid or hydrogen chloride. chemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction to completion. chemguide.co.ukmasterorganicchemistry.com

Reaction with Acyl Chlorides or Anhydrides: Carboxylic acids can be converted to more reactive acyl chlorides or anhydrides, which then readily react with alcohols to form esters. chemguide.co.uk

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. youtube.comyoutube.com For example, an existing ester on the thiophene ring can be converted to the methyl ester by reaction with methanol (B129727). This can be catalyzed by acids, bases, or organocatalysts like N-heterocyclic carbenes. organic-chemistry.org

From Thiophenecarboxylic Acids: The target methyl ester can be prepared from the corresponding 5-ethoxy-2-thiophenecarboxylic acid. This can be achieved through various methods, including reaction with methanol in the presence of an acid catalyst or by conversion to the acid chloride followed by reaction with methanol. beilstein-journals.org For instance, 2-thiophenecarboxylic acid derivatives have been synthesized by reacting thiophenes with a CCl4-CH3OH-catalyst system. semanticscholar.org

Advanced Coupling Reactions in Thiophenecarboxylate Synthesis

To create more complex analogues and introduce a wider range of functional groups, advanced coupling reactions are indispensable tools in the synthetic chemist's arsenal.

Palladium-Catalyzed Cross-Coupling Methods (e.g., Stille, Kumada)

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds and are widely used in the synthesis of functionalized thiophenes. numberanalytics.comtandfonline.com

Stille Coupling: This reaction involves the coupling of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by a palladium complex. tandfonline.comwikipedia.org It is a versatile method that tolerates a wide variety of functional groups. wikipedia.orgharvard.edu Thienylstannanes can be coupled with various aryl halides to produce aryl-substituted thiophenes. tandfonline.comtandfonline.com

Kumada Coupling: This reaction couples a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgacs.org It was one of the first catalytic cross-coupling methods to be developed and remains a powerful tool for forming C-C bonds. wikipedia.org This method has been used for the synthesis of polythiophenes and is applicable to industrial-scale production. wikipedia.orgresearchgate.net

Suzuki-Miyaura Coupling: This widely used reaction couples an organoboron compound (boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govyoutube.com It is known for its mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing byproducts. This method has been applied to the synthesis of functionalized cyclopropylthiophene derivatives. nih.gov

| Coupling Reaction | Organometallic Reagent | Organic Electrophile | Catalyst |

| Stille | Organostannane (e.g., Thienylstannane) | Halide, Triflate | Palladium complex |

| Kumada | Grignard Reagent | Halide | Nickel or Palladium complex |

| Suzuki-Miyaura | Organoboron (e.g., Boronic acid) | Halide, Triflate | Palladium complex |

Diels-Alder Reactions Utilizing Thiophene Derivatives as Dienophiles

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction for the formation of six-membered rings. While thiophene itself is generally a poor diene due to its aromaticity, its derivatives can participate in these reactions under specific conditions. nih.gov

Thiophene as a Diene: Thiophene can react as a diene with highly reactive dienophiles under high pressure and temperature. nih.govresearchgate.net The introduction of substituents on the sulfur atom, such as in thiophene S-oxides, can disrupt the aromaticity and enhance their reactivity as dienes in [4+2] cycloadditions. researchgate.net

Thiophene as a Dienophile: More commonly, the thiophene ring can act as a dienophile. For instance, N-(2-thienyl)allene carboxamides can undergo intramolecular Diels-Alder reactions where the thiophene nucleus functions as the dienophile, depending on the substituents on the allene. rsc.org Thiophene 1-dioxide is a strongly electron-deficient molecule and can readily act as a dienophile in reactions with electron-rich dienes. acs.org

It is important to note that the reactivity of thiophene in Diels-Alder reactions can be significantly influenced by factors such as pressure, temperature, solvent, and the use of Lewis acid catalysts. nih.govresearchgate.net For example, AlCl3 has been shown to promote the Diels-Alder reaction of thiophene with maleimide (B117702) derivatives at room temperature and atmospheric pressure. nih.gov

Multi-Step Synthesis of Complex Thiophenecarboxylate Derivatives

The synthesis of complex thiophenecarboxylate derivatives, including analogues of this compound, often requires multi-step sequences to build the desired molecular architecture. These strategies typically involve the initial preparation of a functionalized thiophene core, which then serves as a scaffold for subsequent reactions to construct more elaborate structures, such as fused heterocyclic systems.

Preparation of Functionalized Thiophene Precursors (e.g., formylation, nitration)

The introduction of functional groups onto the thiophene ring is a critical first step in the synthesis of complex derivatives. Electrophilic substitution reactions like formylation and nitration are common methods to install reactive handles that can be further manipulated.

Formylation: The Vilsmeier-Haack reaction is a widely used method for the formylation of thiophenes. researchgate.net This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent. researchgate.net The formylation of thiophene and its derivatives can also be achieved through metalation followed by reaction with DMF. researchgate.net For instance, 3-substituted thiophenes can be regioselectively formylated to produce the corresponding thiophene-2-carbaldehydes. researchgate.net These formyl groups are versatile intermediates, serving as precursors for various transformations, including their conversion into carboxylic acids, (difluoromethyl) groups, or (chloromethyl) groups. The formylation of thiophene precursors is a key step in building more complex molecules, such as thiophene-based dyes and pharmaceutical intermediates. researchgate.netresearchgate.net

Nitration: The nitration of thiophene is another important functionalization reaction. A common procedure involves using fuming nitric acid in a mixture of acetic anhydride (B1165640) and glacial acetic acid at controlled temperatures to prevent overheating and oxidation. orgsyn.org This method yields 2-nitrothiophene (B1581588) as the primary product. orgsyn.org The nitro group is a strong electron-withdrawing group and can direct subsequent substitutions. It can also be reduced to an amino group, providing a nucleophilic site for further derivatization, which is a crucial step in the synthesis of many biologically active thiophene-containing compounds.

The table below summarizes typical conditions for these functionalization reactions.

Table 1: Conditions for Formylation and Nitration of Thiophene

| Reaction | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF | Dichloroethane, reflux | Thiophene-2-carbaldehyde |

| Metalation-Formylation | n-BuLi, then DMF | THF, low temperature | Thiophene-2-carbaldehyde |

| Nitration | Fuming HNO₃, Acetic Anhydride | Glacial acetic acid, < 20°C | 2-Nitrothiophene |

Cyclization and Condensation Reactions for Fused Heterocycles

Functionalized thiophenecarboxylates are valuable precursors for synthesizing fused heterocyclic systems, where the thiophene ring is annulated with another ring. These reactions expand the structural diversity and potential applications of thiophene derivatives.

Cyclization Reactions: Intramolecular cyclization is a powerful strategy for constructing fused rings. For example, appropriately substituted thiophenes can undergo cyclization to form thieno[c]pyridazines and other fused systems. nih.govresearchgate.net The synthesis of thiophene derivatives through the cyclization of functionalized alkynes is a well-established method. mdpi.comnih.gov These reactions can be promoted by metals or bases and often proceed with high regioselectivity. mdpi.com For instance, the palladium-catalyzed cycloisomerization of alkynylthiol derivatives can lead to the formation of the thiophene ring itself. mdpi.com Furthermore, 1-mercapto-3-yn-2-ols can be converted to 3-iodothiophenes via an iodocyclization reaction. organic-chemistry.org

Another approach involves the cyclization of 1,4-diketones. The Paal-Knorr thiophene synthesis, a classic condensation reaction, involves the reaction of a 1,4-dicarbonyl compound with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring. This methodology can be adapted to create fused systems by designing precursors where one of the carbonyls is part of an existing thiophene structure. nih.gov

Condensation Reactions: Condensation reactions are fundamental to building complex heterocyclic structures from thiophene precursors. Thiophene-2-carboxaldehyde, for example, can condense with various ketones in the presence of acid to form styrylthiophenes. rsc.org The Gewald aminothiophene synthesis is a versatile multi-component reaction that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to produce highly substituted 2-aminothiophenes. These 2-aminothiophenes are key intermediates for the synthesis of fused thienopyrimidines, which are structural analogues of biologically important purines.

The table below provides examples of cyclization and condensation reactions used to synthesize fused thiophene systems.

Table 2: Examples of Cyclization and Condensation Reactions for Fused Thiophenes

| Reaction Type | Precursors | Reagents/Conditions | Fused System |

|---|---|---|---|

| Intramolecular Cyclization | N-arylhydrazones of α-chloro-β-nitrothienopyridazines | Heat or Base | Thieno[2,3-c]pyridazines |

| Paal-Knorr Synthesis | 1,4-Dithienyl-1,4-butanedione | Lawesson's Reagent | Terthiophene |

| Gewald Aminothiophene Synthesis | Ketone, α-Cyanoester, Sulfur | Base (e.g., Morpholine) | Thienopyrimidine Precursor (2-Aminothiophene) |

| Condensation | Thiophene-2-carboxaldehyde, Acetophenone | H₂SO₄ | 2-(α-Phenylstyryl)thiophene |

Advanced Spectroscopic and Chromatographic Characterization of Thiophenecarboxylate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of Methyl 5-Ethoxy-2-thiophenecarboxylate, distinct signals corresponding to the different types of protons are expected. The ethoxy group would exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), a result of spin-spin coupling with each other. The protons on the thiophene (B33073) ring would appear as doublets, and the methyl ester protons would present as a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The spectrum would clearly show the carbonyl carbon of the ester, the carbons of the thiophene ring, the carbons of the ethoxy group, and the methyl carbon of the ester.

| ¹H NMR Data | ¹³C NMR Data |

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Thiophene-H |

| Data not available | Thiophene-H |

| Data not available | -OCH₂CH₃ |

| Data not available | -OCH₂CH₃ |

| Data not available | -COOCH₃ |

Note: Specific chemical shift values are not publicly available in the searched literature. The table represents the expected signals.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis (e.g., EI-MS, ES-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound (186.23 g/mol ). Characteristic fragment ions would likely arise from the loss of the methoxy (B1213986) group (-OCH₃), the ethoxy group (-OCH₂CH₃), or the entire ester group (-COOCH₃).

Electrospray Ionization Mass Spectrometry (ES-MS): ES-MS is a soft ionization technique that typically results in less fragmentation and a prominent protonated molecule peak ([M+H]⁺) or other adducts. This would provide a clear confirmation of the molecular weight.

| Mass Spectrometry Data |

| m/z (Mass-to-Charge Ratio) |

| 186 |

| Data not available |

Note: The molecular ion peak is predicted based on the molecular formula C₈H₁₀O₃S. Specific fragmentation data is not available in the searched literature.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. A strong absorption band would be expected in the region of 1700-1730 cm⁻¹ corresponding to the C=O stretching of the ester group. The C-O stretching of the ester and ether linkages would appear in the 1000-1300 cm⁻¹ region. Vibrations associated with the thiophene ring (C-H, C=C, and C-S stretching) would also be present.

| IR Spectroscopy Data |

| Wavenumber (cm⁻¹) |

| ~1720 |

| ~1250 |

| ~3100 |

| ~2980 |

Note: The indicated wavenumbers are typical for the assigned functional groups; specific experimental data for the title compound is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Absorption Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption maxima (λmax) corresponding to π → π* transitions within the conjugated system of the thiophene ring and the carbonyl group. The presence of the ethoxy group, an electron-donating group, may cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted methyl thiophenecarboxylate.

| UV-Vis Spectroscopy Data |

| λmax (nm) |

| Data not available |

Note: Specific UV-Vis absorption data is not available in the searched literature.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. An XPS analysis of this compound would provide high-resolution spectra for the C 1s, O 1s, and S 2p core levels. The binding energies of these peaks would confirm the presence of carbon, oxygen, and sulfur and could provide information about their chemical environments (e.g., distinguishing between the carbonyl oxygen and the ether oxygen).

| XPS Data |

| Core Level |

| C 1s |

| O 1s |

| S 2p |

Note: No XPS data for this specific compound was found in the public domain.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for verifying the purity of a synthesized compound and for separating it from reaction byproducts or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of non-volatile compounds like this compound. A single, sharp peak in the chromatogram would indicate a high degree of purity. The retention time would be a characteristic property of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate).

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a powerful tool that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The gas chromatogram would provide a retention time for the compound, while the mass spectrometer would simultaneously provide its mass spectrum, confirming its identity and purity.

| Chromatographic Data |

| Technique |

| HPLC |

| GC-MS |

Note: Specific chromatographic conditions and retention times are not available in the searched literature.

Applications of Methyl 5 Ethoxy 2 Thiophenecarboxylate and Its Derivatives in Materials Science and Polymer Chemistry

Utilization as Monomers and Building Blocks for Organic Materials

The unique electronic structure of the thiophene (B33073) ring makes it an excellent component for electroactive and photoactive materials. The substituents on Methyl 5-ethoxy-2-thiophenecarboxylate allow for fine-tuning of these properties and control over the polymer's morphology and solubility.

Synthesis of Conjugated Polythiophenes and Oligothiophenes

This compound is a valuable monomer for the synthesis of polythiophenes, a class of conjugated polymers known for their stability and semiconducting properties. The polymerization of thiophene monomers typically occurs at the 2 and 5 positions to create the polymer backbone mdpi.com. The ethoxy and carboxylate groups on the monomer influence the polymerization process and the properties of the resulting polymer.

The synthesis of structurally homogenous and defect-free polymers is critical for optimizing electronic and photonic properties mdpi.com. Transition metal-catalyzed cross-coupling reactions are a powerful method for achieving this, creating efficient carbon-carbon bonds between aromatic monomer units mdpi.com. The presence of alkyl or alkoxy substituents, such as the ethoxy group, is crucial for ensuring the solubility of the polythiophenes, which was a significant challenge with early, unsubstituted versions mdpi.com. The regioregularity of the polymer chain, meaning the controlled orientation of the side groups, is vital; a well-ordered, regioregular structure enhances crystallinity and conductivity by avoiding steric twisting in the polymer backbone mdpi.com.

Design of Functional Polymers with Optoelectronic Properties

Polymers derived from this compound are designed to possess specific optoelectronic properties for use in advanced devices. Thiophene-based conjugated polymers are inherently electron-rich, delocalized systems, making them ideal for semiconductor applications oup.com. The flexible backbone of polythiophenes allows their optical and conductive properties to be tuned by distortions in the coplanarity of the main chain oup.comoup.com.

The introduction of functional groups like ethoxy and methyl carboxylate modifies the electronic properties of the polymer researchgate.net. These modifications can alter the polymer's band gap, conductivity, and light-emitting characteristics. For instance, poly(3-alkylthiophene)s are known to be readily melt- or solution-processable, a desirable trait for fabricating thin films used in electronic devices researchgate.net. By carefully selecting monomers like this compound, researchers can create functional polymers with tailored electronic behaviors for specific applications.

Potential in Organic Photovoltaics (OPVs) and Organic Light-Emitting Diodes (OLEDs)

The tailored electronic properties of polymers and materials derived from thiophene carboxylates make them prime candidates for active layers in optoelectronic devices such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

In OLEDs, the critical process of electron-hole recombination, which results in light emission, occurs in the emissive layer acs.org. Thiophene-based materials are frequently researched for this layer due to their excellent semiconducting and fluorescent properties oup.comacs.org. For example, a donor-π-acceptor type molecule incorporating a thieno[3,2-b]thiophene (B52689) (TT) core, a related structure, was synthesized and used as an emitter in an OLED oup.com. This device demonstrated high efficiency, showcasing the potential of thiophene-based systems. The performance of such devices is often characterized by several key metrics, as detailed in the table below.

| Performance Metric | Value |

|---|---|

| Maximum Current Efficiency | 10.6 cd/A |

| Maximum Power Efficiency | 6.70 lm/W |

| Maximum External Quantum Efficiency | 4.61% |

| Turn-on Voltage | 2.9 V |

| Electroluminescence (λEL) | 512 nm |

| Fluorescence Quantum Yield (Solid State) | 41% |

| Fluorescence Quantum Yield (Solution) | 86% |

Blending polythiophenes with other materials can further enhance device performance. For instance, blending the polythiophene derivative MEH-PPV with an electron-transporting material significantly increased the external quantum efficiency of an OLED by orders of magnitude compared to a device with only MEH-PPV acs.org. This highlights the strategy of creating composite materials to optimize charge transport and recombination, a principle applicable to polymers derived from this compound.

Development of Responsive Polymer Composites for Sensing Applications

Polythiophene derivatives are highly promising materials for the development of chemical and biological sensors. Their utility stems from the fact that their conformation, and thus their optical and electrical properties, are sensitive to external stimuli acs.orgacs.org. This responsiveness allows for the creation of sensors that can detect analytes through colorimetric or fluorescent changes acs.orgacs.org.

Polythiophene-based sensors can be designed as optical sensors, where binding with an analyte causes a change in the π-conjugated system that is detectable by the naked eye or a spectrophotometer oup.com. They can also be configured as electrical devices, such as water-gated field-effect transistors, which offer highly sensitive detection capabilities oup.com. These sensors have been applied to the detection of a wide range of analytes, including proteins, hazardous materials, and saccharides oup.com.

The creation of water-soluble polythiophenes has been a key development, enabling their use in aqueous environments for detecting biological targets like DNA and proteins acs.org. The interaction between the polymer and the analyte induces conformational changes in the polymer backbone, leading to distinct colorimetric and fluorescent signal outputs acs.orgacs.org. Modifying electrodes by electropolymerizing thiophene is a useful method for creating voltammetric sensors for various biological molecules researchgate.net. Composites of polythiophene with nanomaterials are also used to develop electrochemical sensors with low detection limits and high stability researchgate.net.

Coordination Chemistry: Formation of Metal Complexes for Material Applications

The carboxylate group of this compound and its derivatives can act as a ligand, coordinating with metal ions to form metal complexes and metal-organic frameworks (MOFs). These materials have applications ranging from catalysis to sensing and gas storage.

Furthermore, thiophene-dicarboxylate ligands have been used to construct porous metal-organic frameworks (MOFs) acs.orggoogle.com. These materials possess high surface areas and can be designed for specific applications. For instance, a thiophene-based MOF was shown to be an efficient luminescent sensor, capable of selectively detecting environmental contaminants like mercury (Hg(II)) and chromium (Cr(VI)) ions acs.org.

Mechanistic and Biological Activity Studies Non Clinical, in Vitro/in Vivo Models

Exploration of Molecular Targets and Cellular Signaling Pathways

Extensive literature searches did not yield specific studies investigating the direct effects of Methyl 5-Ethoxy-2-thiophenecarboxylate on cyclic nucleotide signaling, phosphodiesterase activation, or ion channel function. The following subsections detail the lack of available data for this specific compound.

Currently, there are no available scientific studies that have specifically investigated the modulatory effects of this compound on cyclic adenosine (B11128) monophosphate (cAMP) or cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathways. Therefore, its capacity to suppress or enhance these second messengers remains unknown.

The interaction of this compound with phosphodiesterase (PDE) enzymes has not been documented in the reviewed scientific literature. As such, there is no information regarding its potential to activate or inhibit PDE isoforms and the subsequent impact on cellular signaling.

There is no direct evidence from scientific studies to suggest that this compound has any impact on the function of ion channels, including the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)-mediated chloride current. The role of this specific compound in modulating ion transport across cellular membranes has not been explored.

Assessment of Biological Activities in Preclinical Models

While direct studies on this compound are limited, research on structurally related thiophene (B33073) compounds provides insights into the potential biological activities of this class of molecules.

No specific studies on the anti-inflammatory activity of this compound in animal models were identified. However, the broader class of thiophene derivatives has been investigated for anti-inflammatory properties. For instance, various thiophene-based compounds have shown the potential to mitigate inflammation in preclinical models, such as carrageenan-induced paw edema in rats. nih.govemnuvens.com.brscielo.br This model is a standard for assessing acute inflammation, where the reduction in paw swelling indicates potential anti-inflammatory effects. nih.gov The mechanisms often involve the inhibition of inflammatory mediators like prostaglandins (B1171923) and cytokines. nih.gov For example, studies on other indole (B1671886) and thiophene derivatives have demonstrated anti-inflammatory effects by potentially inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.gov

Specific antimicrobial data for this compound is not available. However, the thiophene scaffold is a common feature in many compounds with demonstrated antimicrobial properties.

Antibacterial Activity:

Numerous studies have highlighted the antibacterial potential of various thiophene derivatives against both Gram-positive and Gram-negative bacteria. For example, certain thiophene-2-carboxamide derivatives have shown inhibitory activity against Staphylococcus aureus and Escherichia coli. nih.govmdpi.com The presence of different substituents on the thiophene ring can significantly influence the antibacterial spectrum and potency. pensoft.net Some synthesized N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have exhibited activity against extended-spectrum β-lactamase (ESBL) producing clinical strains of Escherichia coli. mdpi.com

Antifungal Activity:

Thiophene-containing compounds have also been evaluated for their antifungal activity against various pathogenic fungi. Derivatives have been tested against species like Candida albicans and Aspergillus niger. nih.govnih.govnih.govmdpi.com For instance, certain 2-aminothiophene derivatives incorporated into chitosan (B1678972) films have demonstrated efficacy against Candida species. mdpi.com The mechanism of action for some antifungal thiophene derivatives may involve the disruption of the fungal cell membrane. scielo.br The structure of the thiophene derivative plays a crucial role in its antifungal efficacy. mdpi.com

The following table summarizes the antimicrobial activities of various thiophene derivatives, providing a context for the potential, yet unconfirmed, properties of this compound.

| Compound Class | Organism(s) | Observed Activity | Citation(s) |

| Thiophene-2-carboxamide derivatives | Staphylococcus aureus, Escherichia coli | Inhibitory activity | nih.govmdpi.com |

| N-(4-methylpyridin-2-yl) thiophene-2-carboxamides | ESBL-producing Escherichia coli | High activity | mdpi.com |

| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides | Staphylococcus aureus, Bacillus subtilis | Good activity | pensoft.net |

| 2-Aminothiophene derivatives | Candida albicans, Candida tropicalis, Candida parapsilosis | Antifungal effect | mdpi.com |

| Spiro-indoline-oxadiazole derivatives of thiophene | Clostridium difficile | High activity | nih.gov |

Assessment of Anticancer Activity in Cell Lines and Animal Models

While direct studies on the anticancer activity of this compound are not extensively documented in publicly available research, the broader class of thiophene derivatives has demonstrated significant promise in preclinical cancer models. The structural features of an ethoxy group at the 5-position and a methyl carboxylate at the 2-position suggest potential for cytotoxic and antiproliferative effects based on structure-activity relationship (SAR) studies of similar compounds. nih.gov

Research on various thiophene derivatives has shown activity against a range of cancer cell lines. For instance, a series of thiophene carboxamide derivatives, which share the core thiophene ring, have shown potent inhibitory activity against human cancer cell lines including MCF-7 (breast adenocarcinoma), K562 (chronic myelogenous leukemia), HepG2 (hepatocellular carcinoma), and MDA-MB-231 (breast adenocarcinoma). researchgate.net Another study highlighted the antiproliferative effects of 2-amino thiophene derivatives on HeLa (cervical cancer) and PANC-1 (pancreatic cancer) cells. researchgate.net

The introduction of different substituents on the thiophene ring plays a crucial role in determining the anticancer potency and selectivity. nih.gov For example, a study on thiophene-2-thiosemicarbazones revealed that the introduction of an alkyl group on the aromatic ring can enhance the cytostatic effectiveness against leukemia. nih.gov Furthermore, some thiophene derivatives have been shown to induce apoptosis in cancer cells through the modulation of signaling pathways like AKT and MAPK.

While specific in vivo animal model data for this compound is not available, studies on other thiophene derivatives have been conducted. For example, thiophene carboxamide derivatives designed as biomimetics of Combretastatin A-4 have been evaluated in 3D spheroid models of Hep3B cancer cells, demonstrating their ability to disrupt spheroid formation. researchgate.netresearchgate.netmdpi.com

Table 1: Anticancer Activity of Selected Thiophene Derivatives in Cancer Cell Lines

| Derivative Class | Cell Line | Activity | Reference |

| Thiophene Carboxamides | MCF-7, K562, HepG2, MDA-MB-231 | Potent Inhibitory Activity | researchgate.net |

| 2-Amino Thiophenes | HeLa, PANC-1 | Significant Antiproliferative Effect | researchgate.net |

| Thiophene-2-thiosemicarbazones | K-562 | Enhanced Cytostatic Effectiveness | nih.gov |

| Thiophene Carboxamides (CA-4 Biomimetics) | Hep3B | Disruption of Spheroid Formation | researchgate.netresearchgate.netmdpi.com |

| Fused Thiophene Derivatives | HepG2, PC-3 | Moderate to High Cytotoxic Activity | nih.gov |

This table summarizes the activity of broader classes of thiophene derivatives due to the lack of specific data for this compound.

Study of Enzyme Inhibition and Receptor Modulation

The thiophene scaffold is a versatile pharmacophore that has been incorporated into various enzyme inhibitors. nih.gov While direct enzyme inhibition or receptor modulation studies for this compound are limited, the activities of related compounds provide insights into its potential targets.

Thiophene derivatives have been identified as inhibitors of several key enzymes implicated in disease. For instance, certain thiophene-2-carboxamide derivatives have shown inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in metabolic regulation and a potential target in cancer and diabetes. researchgate.net Additionally, some fused thiophene derivatives have been investigated as dual inhibitors of VEGFR-2 and AKT, two important kinases in cancer cell signaling pathways. nih.gov Other research has pointed to the inhibition of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) by 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives.

In terms of receptor modulation, derivatives of 4,5,6,7-tetrahydro-benzothiophene have been identified as potent modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a nuclear receptor involved in inflammatory and autoimmune diseases. nih.gov The sulfur atom in the thiophene ring is thought to enhance drug-receptor interactions through hydrogen bonding. nih.gov

Table 2: Enzyme and Receptor Targets of Selected Thiophene Derivatives

| Derivative Class | Target | Biological Effect | Reference |

| Thiophene-2-carboxamides | Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition | researchgate.net |

| Fused Thiophene Derivatives | VEGFR-2, AKT | Dual Inhibition | nih.gov |

| 3-Hydroxybenzo[b]thiophene-2-carboxylic acids | 5-Lipoxygenase (5-LOX), Cyclooxygenase (COX) | Inhibition | |

| 4,5,6,7-Tetrahydro-benzothiophene derivatives | Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) | Modulation | nih.gov |

Future Research Directions and Emerging Trends in Thiophenecarboxylate Chemistry

Development of Sustainable Synthetic Methodologies

The chemical industry is undergoing a significant shift towards greener and more sustainable practices, and the synthesis of thiophenecarboxylates is no exception. Future research will increasingly prioritize the development of methodologies that are not only efficient but also environmentally benign.

Key trends in this area include:

Green Solvents and Reaction Conditions: A major focus is the replacement of hazardous organic solvents with greener alternatives. Research has demonstrated the successful synthesis of halogenated thiophenes using ethanol (B145695) as a solvent. nih.gov Similarly, water is being explored as a reaction medium for the synthesis of thiophene (B33073) derivatives, which can simplify processes and reduce environmental impact. unito.it The development of solvent-free reaction conditions is another promising avenue, which can significantly reduce waste and energy consumption. rsc.org

Catalysis: The use of catalysts to improve reaction efficiency and reduce waste is a cornerstone of green chemistry. Future efforts will likely focus on developing more efficient and recyclable catalysts for thiophene synthesis. This includes the use of palladium catalysts for direct C-H arylation of thiophenes, which offers a more atom-economical approach compared to traditional cross-coupling reactions. unito.itorganic-chemistry.org Furthermore, there is a growing interest in metal-free catalytic systems to avoid the environmental and economic issues associated with precious metals. organic-chemistry.org

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are highly desirable for their efficiency and atom economy. The development of new MCRs for the synthesis of complex thiophene derivatives, including those with fused ring systems, is an active area of research. rsc.org These reactions offer a streamlined approach to generating molecular diversity while minimizing purification steps and waste generation. nih.gov

Alternative Energy Sources: The use of alternative energy sources like microwave and ultrasound irradiation can often lead to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. The application of these technologies to the synthesis of thiophenecarboxylates is an emerging trend that aligns with the principles of green chemistry.

A summary of sustainable synthetic approaches for thiophene derivatives is presented in the table below:

| Synthetic Approach | Key Features | Examples |

| Green Solvents | Use of environmentally friendly solvents like water and ethanol. | Synthesis of halogenated thiophenes in ethanol. nih.gov |

| Metal-Free Catalysis | Avoidance of heavy metal catalysts to reduce toxicity and cost. | Metal-free dehydration and sulfur cyclization of alkynols. organic-chemistry.org |

| Multicomponent Reactions | Combination of three or more reactants in a single step. | One-pot, three-component synthesis of thieno[2,3-b]chromen-4-ones. rsc.org |

| Direct C-H Arylation | Formation of C-C bonds directly from C-H bonds, improving atom economy. | Palladium-catalyzed direct C-H arylation of thiophenes in water. unito.it |

Integration of Advanced Computational Techniques for Rational Design

The integration of computational chemistry and molecular modeling has revolutionized the process of drug discovery and materials design. For thiophenecarboxylate chemistry, these techniques are becoming indispensable for the rational design of new molecules with desired properties.

Emerging trends in this domain include:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models are used to correlate the chemical structure of compounds with their biological activity or physical properties. nih.govresearchgate.net For thiophene derivatives, QSAR studies have been employed to understand the structural requirements for anti-inflammatory and other biological activities. nih.gov These models can predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts towards more promising candidates. Future QSAR studies will likely incorporate more sophisticated molecular descriptors and machine learning algorithms for improved predictive power. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. nih.govcolab.ws Molecular docking is crucial for understanding the mechanism of action of biologically active thiophenecarboxylates and for designing new inhibitors with enhanced potency and selectivity. researchgate.net For instance, docking studies have been used to investigate the binding of thiophene derivatives to enzymes like VEGFR-2, which is implicated in cancer. researchgate.net

Density Functional Theory (DFT) Calculations: DFT is a powerful quantum mechanical method used to study the electronic structure of molecules. It can be used to calculate a wide range of properties, including molecular geometries, reaction energies, and spectroscopic data. researchgate.net In the context of thiophenecarboxylates, DFT calculations can provide insights into their reactivity, stability, and electronic properties, which are crucial for applications in materials science. acs.orgnih.gov

Virtual Screening: This computational technique involves the screening of large libraries of virtual compounds against a biological target to identify potential hits. As computational power increases, virtual screening will become an even more important tool for the rapid identification of novel thiophenecarboxylate-based drug candidates.

The table below summarizes the application of various computational techniques in thiophenecarboxylate research:

| Computational Technique | Application | Example |

| QSAR | Predicting biological activity based on chemical structure. | Identifying key electronic parameters for the anti-inflammatory activity of thiophene analogs. nih.gov |

| Molecular Docking | Simulating the binding of a ligand to a biological target. | Designing thiophene derivatives as inhibitors of tubulin. nih.gov |

| DFT Calculations | Investigating electronic structure and properties. | Studying the unimolecular pyrolysis of thiophene. acs.orgnih.gov |

| Virtual Screening | Identifying potential drug candidates from large compound libraries. | Screening for novel antimicrobial thiophene derivatives. nih.gov |

Exploration of Novel Applications in Nanoscience and Advanced Materials

The unique electronic and optical properties of the thiophene ring make it a valuable building block for the development of advanced materials and for applications in nanoscience. thieme-connect.com Future research in this area is expected to unlock new and exciting possibilities.

Key emerging applications include:

Organic Electronics: Thiophene-based materials are at the forefront of research in organic electronics. researchgate.net They are used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.net The ability to tune the electronic properties of thiophenecarboxylates through chemical modification makes them highly attractive for these applications. Future work will focus on designing new thiophene-based polymers and small molecules with improved charge transport properties, efficiency, and stability.

Nanosensors: The sensitivity of the electronic and optical properties of thiophene derivatives to their local environment makes them excellent candidates for the development of chemical and biological sensors. Thiophene-based materials can be incorporated into nanosensors for the detection of a wide range of analytes, from metal ions to biomolecules.

Ligands for Nanocrystals: Thiophene derivatives have been successfully used as ligands to passivate the surface of perovskite nanocrystals, leading to enhanced photoluminescence quantum yields and stability. frontiersin.org This opens up new avenues for the use of these materials in next-generation lighting and display technologies. frontiersin.org

Energy Storage: Recent research has shown that thiophene derivatives can be used as electrode materials in sodium-ion batteries, demonstrating high reversible capacity and excellent stability. rsc.org This suggests a promising future for thiophenecarboxylates in the development of next-generation energy storage devices.

Biomimetic Materials: The biocompatibility and tunable properties of some thiophene-based materials make them suitable for applications in tissue engineering and as components of biomimetic devices. nih.gov

The table below highlights some of the emerging applications of thiophene derivatives in nanoscience and materials:

| Application Area | Role of Thiophene Derivatives | Example |

| Organic Electronics | Active components in OLEDs, OFETs, and solar cells. | Thiophene-based nanoparticles for electronic and optoelectronic devices. researchgate.net |

| Nanosensors | Sensing elements for the detection of various analytes. | Monitoring biological events involving proteins and DNA. unibo.it |

| Nanocrystal Ligands | Surface passivation to enhance optical properties and stability. | Ligands for manganese-doped CsPbCl3 nanocrystals. frontiersin.org |

| Energy Storage | Electrode materials for high-performance batteries. | Sodium thieno[3,2-b]thiophene-2,5-dicarboxylate for sodium-ion batteries. rsc.org |

Deepening the Understanding of Structure-Function Relationships in Biological Systems

Thiophene derivatives exhibit a wide range of biological activities, making them privileged scaffolds in medicinal chemistry. rsc.orgencyclopedia.pub A deeper understanding of their structure-function relationships is crucial for the development of new and more effective therapeutic agents.

Future research in this area will focus on:

Identification of New Biological Targets: While many biological targets for thiophene derivatives are known, there is still a vast potential for discovering new ones. High-throughput screening and chemoproteomics approaches will be instrumental in identifying novel protein targets for this class of compounds.

Mechanism of Action Studies: Elucidating the precise mechanism of action of biologically active thiophenecarboxylates is essential for their optimization as drug candidates. This involves a combination of biochemical, cellular, and in vivo studies. For example, understanding how thiophene derivatives modulate the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) can lead to the design of more potent anti-inflammatory drugs. mdpi.com

Bioisosteric Replacement: The thiophene ring is often used as a bioisostere for the phenyl ring in drug design. nih.gov This substitution can lead to improved pharmacokinetic properties, such as enhanced metabolic stability and better receptor binding. nih.gov Future research will continue to explore the use of thiophenecarboxylates as bioisosteres to optimize the properties of existing drugs and to develop new chemical entities.

Targeting Drug Resistance: The emergence of drug-resistant pathogens is a major global health threat. Thiophene derivatives have shown promise as antimicrobial agents, and future research will focus on developing compounds that are effective against drug-resistant strains of bacteria and fungi. nih.gov

The table below provides an overview of the biological activities and therapeutic potential of thiophene derivatives:

| Biological Activity | Therapeutic Area | Example |

| Anti-inflammatory | Treatment of inflammatory diseases like arthritis. | Inhibition of COX and LOX enzymes. mdpi.com |

| Anticancer | Cancer therapy. | Inhibition of protein kinases like VEGFR-2. researchgate.netgoogle.com |

| Antimicrobial | Treatment of bacterial and fungal infections. | Activity against drug-resistant Gram-negative bacteria. nih.gov |

| Antiviral | Treatment of viral infections. | Activity against the H5N1 virus. rsc.org |

| Enzyme Inhibition | Modulation of various enzymatic pathways. | Inhibition of cathepsin D. mdpi.com |

Q & A

Q. What are the standard synthetic routes for Methyl 5-Ethoxy-2-thiophenecarboxylate?

The synthesis typically involves multi-step procedures:

- Step 1 : Formation of the thiophene backbone via Gewald reaction or cyclization of precursors like β-ketoesters with elemental sulfur .

- Step 2 : Introduction of the ethoxy group at the 5-position using alkylation (e.g., ethyl bromide in the presence of a base like KOH).

- Step 3 : Esterification at the 2-position via reaction with methanol under acidic or catalytic conditions. Key parameters include temperature control (60–100°C), solvent choice (DMF or THF), and reaction time (6–24 hours). Purity optimization may require column chromatography .

Q. Which characterization techniques are most effective for confirming the structure of this compound?

- NMR Spectroscopy : H and C NMR identify functional groups (e.g., ethoxy protons at δ 1.2–1.4 ppm and ester carbonyl at δ 165–170 ppm) .

- X-ray Crystallography : Resolves bond lengths and angles, validated using SHELX software for refinement .

- Mass Spectrometry : Confirms molecular weight (e.g., [M+H] peak at m/z 216).

Q. What are the common chemical reactions involving this compound?

- Nucleophilic Substitution : The ethoxy group reacts with amines to form sulfonamides or with alcohols to yield sulfonates .

- Ester Hydrolysis : Under acidic/basic conditions, the methyl ester converts to a carboxylic acid .

- Oxidation : The thiophene ring can oxidize to sulfoxides/sulfones using agents like mCPBA .

Q. How stable is this compound under standard laboratory conditions?

The compound is stable at room temperature in inert atmospheres but degrades under strong oxidizing agents or prolonged UV exposure. Storage recommendations include desiccated environments (-20°C) and amber vials .

Q. What key functional groups influence the reactivity of this compound?

- Ethoxy Group (-OCHCH) : Electron-donating effect enhances electrophilic substitution at the 4-position.

- Ester (-COOCH) : Participates in hydrolysis and transesterification.

- Thiophene Ring : Aromaticity directs regioselectivity in reactions like halogenation .

Advanced Questions

Q. How can reaction mechanisms for substitutions at the 5-ethoxy position be elucidated?

Mechanistic studies employ:

- Kinetic Isotope Effects (KIE) : To identify rate-determining steps.

- DFT Calculations : Predict transition states and activation energies (e.g., B3LYP/6-31G* basis sets) .

- In Situ Spectroscopy : IR or Raman to monitor intermediate formation .

Q. What computational tools are used to model this compound’s interactions with biological targets?

- Molecular Docking (AutoDock Vina) : Screens binding affinity to enzymes like cyclooxygenase-2 .

- MD Simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100-ns trajectories.

- QSAR Models : Relate substituent effects (e.g., ethoxy vs. methoxy) to bioactivity .

Q. What strategies optimize synthetic yield and purity of this compound?

- Design of Experiments (DoE) : Response surface methodology (RSM) to balance variables (temperature, solvent ratio, catalyst loading) .

- Catalyst Screening : Pd/C or zeolites for selective alkylation .

- Purification : Gradient HPLC with C18 columns to separate byproducts .

Q. How should researchers resolve contradictions in reported reactivity data (e.g., conflicting sulfonation yields)?

- Systematic Replication : Control variables (solvent purity, moisture levels).

- Advanced Analytics : LC-MS to detect trace impurities affecting reactivity .

- Meta-Analysis : Compare datasets across literature to identify outliers .

Q. What role does this compound play in structure-activity relationship (SAR) studies for drug discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.